4-(4-Bromothiophen-2-yl)benzonitrile
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Overview
Description
4-(4-Bromothiophen-2-yl)benzonitrile is a chemical compound with the molecular formula C11H6BrNS and a molecular weight of 264.14 g/mol It is characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a benzonitrile moiety
Preparation Methods
The synthesis of 4-(4-Bromothiophen-2-yl)benzonitrile typically involves the bromination of thiophene followed by a coupling reaction with benzonitrile. One common synthetic route includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the thiophene ring . The brominated thiophene is then subjected to a coupling reaction with benzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product .
Chemical Reactions Analysis
4-(4-Bromothiophen-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit enzymes involved in oxidative stress or cell proliferation, thereby exhibiting anticancer or antimicrobial effects .
Comparison with Similar Compounds
4-(4-Bromothiophen-2-yl)benzonitrile can be compared with other similar compounds, such as:
4-(5-Bromothiophen-2-yl)benzonitrile: Similar in structure but with the bromine atom at a different position on the thiophene ring.
Thiophene-2-carbohydrazide: Another thiophene derivative with different functional groups, used in similar applications.
Benzonitrile derivatives: Compounds with various substituents on the benzonitrile moiety, exhibiting different chemical and biological properties.
Properties
Molecular Formula |
C11H6BrNS |
---|---|
Molecular Weight |
264.14 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C11H6BrNS/c12-10-5-11(14-7-10)9-3-1-8(6-13)2-4-9/h1-5,7H |
InChI Key |
LLJWJTMFUUFQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CS2)Br |
Origin of Product |
United States |
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